molecular formula C7H15ClO B13226360 1-Chloro-4-(propan-2-yloxy)butane

1-Chloro-4-(propan-2-yloxy)butane

Cat. No.: B13226360
M. Wt: 150.64 g/mol
InChI Key: KDHGXSOYHUAMEO-UHFFFAOYSA-N
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Description

1-Chloro-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(propan-2-yloxy)butane can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The ether linkage can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-(propan-2-yloxy)butanol.

    Oxidation: Various carbonyl compounds, depending on the extent of oxidation.

    Reduction: Butane and isopropanol.

Scientific Research Applications

1-Chloro-4-(propan-2-yloxy)butane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom and ether linkage confer reactivity, allowing the compound to participate in nucleophilic substitution and other reactions. These interactions can modify the structure and function of target molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(propan-2-yloxy)butane is unique due to its combination of a chlorine atom and an ether linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-4-propan-2-yloxybutane

InChI

InChI=1S/C7H15ClO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3

InChI Key

KDHGXSOYHUAMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCl

Origin of Product

United States

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